molecular formula C17H16F2O B1327763 2',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone CAS No. 898781-10-7

2',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone

Cat. No.: B1327763
CAS No.: 898781-10-7
M. Wt: 274.3 g/mol
InChI Key: PVYRHUOOJKEYSB-UHFFFAOYSA-N
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Description

2’,4’-Difluoro-3-(3,5-dimethylphenyl)propiophenone is an organic compound with the molecular formula C17H16F2O It is a derivative of propiophenone, featuring two fluorine atoms and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Difluoro-3-(3,5-dimethylphenyl)propiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluorobenzaldehyde and 3,5-dimethylphenylacetic acid.

    Condensation Reaction: The key step involves a condensation reaction between 2,4-difluorobenzaldehyde and 3,5-dimethylphenylacetic acid in the presence of a suitable catalyst, such as piperidine, under reflux conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2’,4’-Difluoro-3-(3,5-dimethylphenyl)propiophenone may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Difluoro-3-(3,5-dimethylphenyl)propiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Compounds with substituted functional groups

Scientific Research Applications

2’,4’-Difluoro-3-(3,5-dimethylphenyl)propiophenone has several scientific research applications:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or analgesic properties.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and coatings.

    Organic Synthesis: It serves as a valuable building block in organic synthesis, enabling the creation of complex molecules for research and industrial purposes.

Mechanism of Action

The mechanism of action of 2’,4’-Difluoro-3-(3,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2’,4’-Difluoro-3-(2,4-dimethylphenyl)propiophenone
  • 2,5-Dibromo-3,4-difluorothiophene
  • 3’,5’-Difluoro-3-(2,4-dimethylphenyl)propiophenone

Uniqueness

2’,4’-Difluoro-3-(3,5-dimethylphenyl)propiophenone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both fluorine atoms and a dimethylphenyl group enhances its stability and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2O/c1-11-7-12(2)9-13(8-11)3-6-17(20)15-5-4-14(18)10-16(15)19/h4-5,7-10H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYRHUOOJKEYSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=O)C2=C(C=C(C=C2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644919
Record name 1-(2,4-Difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-10-7
Record name 1-(2,4-Difluorophenyl)-3-(3,5-dimethylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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